

A Comparative Guide to the Spectroscopic Characterization of 2-Hydroxy-5-iodo-benzonitrile

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Compound of Interest

Compound Name:	2-Hydroxy-5-iodo-benzonitrile
CAS No.:	685103-95-1
Cat. No.:	B1588317

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This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for **2-Hydroxy-5-iodo-benzonitrile**, a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document presents a high-quality predicted ^1H and ^{13}C NMR dataset, offering a valuable resource for researchers. Furthermore, we will compare the utility of NMR with alternative analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—to provide a holistic understanding of the structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply spectroscopic methods for the characterization of small organic molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of a compound in solution. The precise chemical environment of each nucleus is reported as a chemical shift (δ), while the interactions between neighboring nuclei are revealed through spin-spin coupling constants (J).

This wealth of information allows for the unambiguous assignment of a molecule's constitution and stereochemistry. For a molecule such as **2-Hydroxy-5-iodo-benzonitrile**, with its distinct aromatic substitution pattern, NMR is the definitive tool for confirming its identity and purity.

Predicted NMR Spectral Data for 2-Hydroxy-5-iodo-benzonitrile

Due to the limited availability of experimental NMR data in the public domain, the following ^1H and ^{13}C NMR spectral data have been predicted using the highly reliable online resource, NMRDB.org. These predictions are based on a sophisticated algorithm that analyzes a vast database of known structures and their corresponding spectra.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **2-Hydroxy-5-iodo-benzonitrile** in a standard deuterated solvent, such as CDCl_3 , is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, in addition to the signal for the hydroxyl proton.

Proton (H)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.05	d	8.7
H-4	7.61	dd	8.7, 2.3
H-6	7.82	d	2.3
OH	(variable)	s (broad)	-

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will show seven distinct signals, one for each of the seven carbon atoms in **2-Hydroxy-5-iodo-benzonitrile**.

Carbon (C)	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	159.2
C-2 (C-CN)	102.9
C-3	118.8
C-4	143.1
C-5 (C-I)	82.5
C-6	141.0
CN	117.5

Acquiring High-Quality NMR Spectra: A Step-by-Step Protocol

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural analysis. The following is a generalized, yet comprehensive, protocol for obtaining ^1H and ^{13}C NMR spectra of a small organic molecule like **2-Hydroxy-5-iodo-benzonitrile**.

Experimental Workflow for NMR Spectroscopy



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Caption: A generalized workflow for acquiring NMR spectra.

A Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information that can corroborate the proposed structure of **2-Hydroxy-5-iodo-benzonitrile**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For **2-Hydroxy-5-iodo-benzonitrile** (C_7H_4INO), the molecular weight is approximately 245.02 g/mol .

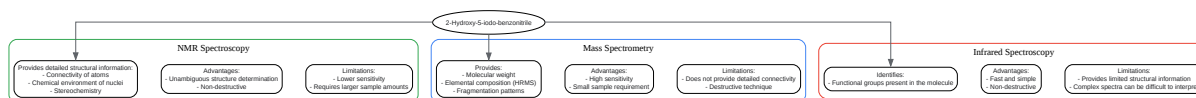
- **Expected Molecular Ion Peak:** In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M^+) would be expected at $m/z \approx 245$.
- **Isotopic Pattern:** The presence of iodine (^{127}I) would give a characteristic $M+1$ peak with a very low relative abundance, as iodine is monoisotopic.
- **Fragmentation Pattern:** The molecule would likely undergo fragmentation, with potential losses of the cyano group ($-CN$, 26 Da), the hydroxyl group ($-OH$, 17 Da), or cleavage of the carbon-iodine bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Functional Group	Characteristic Absorption (cm^{-1})
O-H (hydroxyl)	3500-3200 (broad)
$C\equiv N$ (nitrile)	2260-2220 (sharp, medium)
$C=C$ (aromatic)	1600-1450 (multiple bands)
C-O (phenol)	1260-1180
C-I (iodo)	600-500

A Logical Comparison of Analytical Techniques



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Caption: Comparison of information from NMR, MS, and IR.

Conclusion

The structural characterization of **2-Hydroxy-5-iodo-benzonitrile** is most definitively achieved through a combination of spectroscopic techniques. While predicted ^1H and ^{13}C NMR data provide a robust framework for its identification, complementary data from Mass Spectrometry and Infrared Spectroscopy are invaluable for confirming the molecular weight and the presence of key functional groups. This multi-faceted analytical approach ensures the unequivocal identification and purity assessment of this important chemical intermediate, thereby upholding the principles of scientific rigor in research and development.

References

- NMRDB.org: An online resource for the prediction of NMR spectra. [[Link](#)]
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